Ethyl thiophenene-3-glyoxylate
Overview
Description
Ethyl thiophenene-3-glyoxylate is an organic compound with the molecular formula C8H8O3S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl thiophenene-3-glyoxylate can be synthesized through several methods. One common approach involves the reaction of thiophene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around -5 to 0°C) to control the reaction rate and yield .
Another method involves the condensation of thiophene with ethyl glyoxylate in the presence of a base such as sodium hydroxide. This reaction is usually performed in ethanol at room temperature for an extended period (around 18 hours) to ensure complete conversion .
Industrial Production Methods
Industrial production of ethyl 2-oxo-2-(thiophen-3-yl)acetate may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl thiophenene-3-glyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl thiophenene-3-glyoxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(thiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(thiophen-2-yl)acetate: A closely related compound with the thiophene ring attached at a different position.
Methyl 2-oxo-2-(thiophen-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Uniqueness
Ethyl thiophenene-3-glyoxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of diverse thiophene-based compounds with tailored properties for various applications .
Properties
IUPAC Name |
ethyl 2-oxo-2-thiophen-3-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFFCMXADEZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508123 | |
Record name | Ethyl oxo(thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53091-09-1 | |
Record name | Ethyl oxo(thiophen-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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